molecular formula C12H18N4O2 B6448036 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide CAS No. 2549038-83-5

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide

Cat. No.: B6448036
CAS No.: 2549038-83-5
M. Wt: 250.30 g/mol
InChI Key: SGCCDIJOZTYVPG-UHFFFAOYSA-N
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Description

2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrazinyloxy methyl group at the 4-position and an acetamide moiety at the 1-position. For instance, structurally related 2-(piperidin-4-yl)acetamides have demonstrated potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular pathologies . The pyrazine ring in the target compound introduces unique electronic and steric properties, which may enhance binding affinity or selectivity compared to simpler heterocyclic substituents.

Properties

IUPAC Name

2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c13-11(17)8-16-5-1-10(2-6-16)9-18-12-7-14-3-4-15-12/h3-4,7,10H,1-2,5-6,8-9H2,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCCDIJOZTYVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) replaces the piperidine ring with a piperazine scaffold. The addition of a fluorenylmethoxycarbonyl (Fmoc) group enhances hydrophobicity, which may improve membrane permeability but could reduce solubility in aqueous media .
  • 7-(1-Ethylpiperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () substitutes the acetamide with a pyridopyrimidinone system. This modification shifts the pharmacological profile toward kinase inhibition due to the planar aromatic system .

Heterocyclic Substituents

  • Pyrazin-2-yloxy vs. Pyridin-4-yl: In Example 113 of EP 2,903,618 B1, the pyrazine ring is replaced with pyridin-4-yl in 2-chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine.
  • Indazole and Pyrazolo[1,5-a]pyrazine Derivatives: Compounds like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-[4-(methylamino)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate fused heterocycles, which may enhance DNA intercalation or topoisomerase inhibition .

Functional Group Modifications

  • Acetamide vs. Ester/Ketone : The acetamide group in the target compound facilitates hydrogen bonding with enzymatic active sites, as seen in sEH inhibitors . In contrast, 1-[4-(pyrazin-2-yloxy)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one () replaces the acetamide with a ketone-linked pyrazole, which may reduce polar interactions but improve metabolic stability .
  • Hydroxyethyl Substituents: Derivatives such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () introduce hydrophilic groups, likely optimizing solubility for intravenous administration .

Research Findings and Implications

Enzyme Inhibition : The acetamide group in 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide is critical for hydrogen bonding with sEH’s catalytic triad (Asp335, Tyr466, and Tyr383), as observed in related piperidinyl acetamides . Pyrazine’s electron-deficient aromatic system may further stabilize π-π interactions with hydrophobic enzyme pockets.

Selectivity : Piperidine-based analogs exhibit higher selectivity for sEH over other hydrolases compared to piperazine derivatives, which often interact with G-protein-coupled receptors (GPCRs) due to their basicity .

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